3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one

Descripción general

Descripción

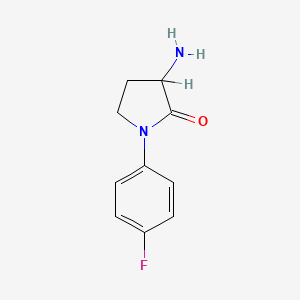

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one: is a chemical compound with the molecular formula C10H11FN2O and a molecular weight of 194.21 g/mol It is a pyrrolidinone derivative, characterized by the presence of an amino group at the third position and a fluorophenyl group at the first position of the pyrrolidinone ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one typically involves the following steps :

Formation of Pyrrolidine-2-carbaldehyde: This intermediate is formed in situ through a series of reactions, including the formation of carboxylic acid, decarboxylation, and ipso-oxidation.

Cyclization: The intermediate undergoes cyclization to form the pyrrolidinone ring.

Amination: The amino group is introduced at the third position of the pyrrolidinone ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino and fluorophenyl groups can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry: In organic synthesis, 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one serves as a versatile building block for the synthesis of more complex molecules .

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the synthesis of fine chemicals and as an intermediate in the production of various chemical products .

Mecanismo De Acción

The mechanism of action of 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways . The amino and fluorophenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby exerting its biological effects.

Comparación Con Compuestos Similares

- 3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one

- 3-Amino-1-(4-bromophenyl)pyrrolidin-2-one

- 3-Amino-1-(4-methylphenyl)pyrrolidin-2-one

Comparison: Compared to its analogs, 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity . The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate in drug development.

Actividad Biológica

3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of 194.21 g/mol. The compound features a pyrrolidinone ring with an amino group at the third position and a para-fluorophenyl group attached, which significantly influences its chemical properties and biological interactions .

Mechanisms of Biological Activity

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate binding and catalytic activity. This mechanism is crucial for developing therapeutic agents targeting enzyme-related diseases.

- Receptor Modulation : It may also modulate signal transduction pathways through interactions with receptors, leading to various pharmacological effects. Such interactions could be pivotal in designing drugs for conditions like cancer or neurological disorders .

Comparative Analysis with Analogous Compounds

To better understand the biological implications of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one | Chlorine instead of fluorine on the phenyl ring | Different reactivity due to chlorine's electronic properties |

| 3-Amino-1-(4-bromophenyl)pyrrolidin-2-one | Bromine instead of fluorine | Enhanced lipophilicity compared to fluorine |

| 3-Amino-1-(4-methylphenyl)pyrrolidin-2-one | Methyl group on the phenyl ring | Increased hydrophobicity affecting biological activity |

The presence of fluorine in this compound enhances its binding affinities and metabolic stability compared to its analogs, making it a valuable candidate in drug discovery .

Antibacterial Activity

Recent studies have demonstrated that pyrrole derivatives exhibit potent antibacterial properties. For example, certain pyrrole benzamide derivatives showed minimum inhibitory concentration (MIC) values between 3.12 and 12.5 µg/mL against Staphylococcus aureus . Although direct studies on this compound are lacking, its structural similarity suggests potential antibacterial effects.

Anticancer Potential

In related research, compounds structurally similar to this compound have been evaluated for anticancer properties. For instance, piperidinone derivatives have been shown to reduce growth in various hematological cancer cell lines while promoting apoptosis through the upregulation of genes such as p53 and Bax . This suggests that further exploration of this compound could yield important insights into its anticancer potential.

Propiedades

IUPAC Name |

3-amino-1-(4-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-7-1-3-8(4-2-7)13-6-5-9(12)10(13)14/h1-4,9H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAHUFPNCNCJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90967496 | |

| Record name | 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5301-36-0 | |

| Record name | 2-Pyrrolidinone, 3-amino-1-(p-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005301360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.